molecular formula C12H2Br9NO B14193018 2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline CAS No. 918946-96-0

2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline

Cat. No.: B14193018
CAS No.: 918946-96-0
M. Wt: 895.3 g/mol
InChI Key: MLMUNSMENFSGGY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline is a brominated aromatic compound known for its high bromine content. This compound is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline typically involves the bromination of aniline derivatives. The process often includes multiple steps of bromination and coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds between brominated aromatic compounds .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the bromination and coupling steps.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield brominated quinones, while substitution reactions may produce various brominated aromatic compounds.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-(pentabromophenoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s high bromine content allows it to effectively inhibit certain biochemical pathways, leading to its use as an enzyme inhibitor and flame retardant .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrabromo-p-xylene
  • Tetrabromobisphenol A
  • Hexabromocyclododecane

Properties

CAS No.

918946-96-0

Molecular Formula

C12H2Br9NO

Molecular Weight

895.3 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(2,3,4,5,6-pentabromophenoxy)aniline

InChI

InChI=1S/C12H2Br9NO/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h22H2

InChI Key

MLMUNSMENFSGGY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)N

Origin of Product

United States

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